1-(3-methoxyphenyl)-4-(1-octadecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core linked to a methoxyphenyl group and a benzodiazolyl group with a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Methoxyphenyl Group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone core.
Introduction of the Benzodiazolyl Group: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Addition of the Octadecyl Chain: The long alkyl chain can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The benzodiazolyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol or a quinone derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The long alkyl chain could facilitate membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYPHENYL)-4-(1-HEXADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure but with a shorter alkyl chain.
1-(3-HYDROXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and the long alkyl chain, which can impart distinct physical and chemical properties, such as enhanced solubility in non-polar solvents and potential biological activity.
Properties
Molecular Formula |
C36H53N3O2 |
---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-(1-octadecylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C36H53N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-38-34-25-19-18-24-33(34)37-36(38)30-27-35(40)39(29-30)31-22-21-23-32(28-31)41-2/h18-19,21-25,28,30H,3-17,20,26-27,29H2,1-2H3 |
InChI Key |
HZSCLISTGBRVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.